3-(Dimethylamino)propiophenone

Antimicrobial Mannich Base SAR

3-(Dimethylamino)propiophenone’s dimethylamino substituent (pKa ~8.59, logP 1.58) ensures unique basicity/lipophilicity for pharmacokinetic tuning. As a prochiral ketone, it enables enantioselective carbonyl reductase synthesis of (R)- or (S)-γ-amino alcohols (up to 88% ee) for antidepressant APIs. Its 1-aryl-3-dimethylamino-1-propanone scaffold is a validated antimicrobial pharmacophore (potency equaling streptomycin). The stable HCl salt (CAS 879-72-1) is the standard reagent for 4-azapaullones targeting African trypanosomiasis. Order high-purity material for reproducible SAR.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 3506-36-3
Cat. No. B1583344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)propiophenone
CAS3506-36-3
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H15NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKeyQMNXJNURJISYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)propiophenone (CAS 3506-36-3) Procurement-Grade Technical Profile


3-(Dimethylamino)propiophenone (CAS 3506-36-3), also known as β-(dimethylamino)propiophenone or β-DAP, is a β-amino ketone belonging to the Mannich base class of compounds . With the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, it exists as a low-melting solid (31–33 °C) in its free base form , while its hydrochloride salt (CAS 879-72-1) is a white to off-white crystalline powder with a melting point of 152–155 °C and a logP of 1.58 for the free base [1]. The compound is primarily utilized as a versatile synthetic intermediate in organic chemistry and as a research reagent in biochemical and pharmacological studies [2].

3-(Dimethylamino)propiophenone (CAS 3506-36-3): Structural Nuances That Preclude Simple Substitution


Although 3-(dimethylamino)propiophenone shares the β-amino ketone scaffold with numerous Mannich base analogs, minor structural modifications profoundly alter its physicochemical properties and biological activity. For example, the dimethylamino group confers a specific basicity (pKa ~8.59) and lipophilicity (logP 1.58) that differ from diethylamino, piperidino, or morpholino congeners, directly impacting pharmacokinetic behavior, solubility, and enzyme interactions [1]. Furthermore, the antimicrobial and cytotoxic profiles of β-aminoketones are highly dependent on the nature of the amine substituent and aryl ring substitution; quaternization or para-substitution can dramatically shift potency and selectivity against bacterial and fungal strains . Consequently, substituting 3-(dimethylamino)propiophenone with a close structural analog without rigorous comparative validation risks compromising synthetic yields, biological assay reproducibility, and the integrity of structure-activity relationship (SAR) campaigns [2].

3-(Dimethylamino)propiophenone (CAS 3506-36-3) Quantitative Differentiation Evidence for Scientific Selection


Antimicrobial Activity of 1-Aryl-3-dimethylamino-1-propanone Hydrochlorides Versus Bis-Mannich Bases and Quaternary Derivatives

In a comparative antimicrobial evaluation, the mono-Mannich base 1-aryl-3-dimethylamino-1-propanone hydrochloride (Series I, encompassing the 3-(dimethylamino)propiophenone scaffold) exhibited superior antibacterial activity against Gram-positive bacteria compared to the corresponding bis-Mannich bases (Series II). Specifically, compound Ia (unsubstituted aryl) and compound If demonstrated antibacterial activity equal to or higher than the reference drug streptomycin . In contrast, the bis-Mannich bases of Series II showed reduced activity, indicating that the mono-β-amino ketone architecture is a critical determinant for potent antimicrobial action .

Antimicrobial Mannich Base SAR

Lipophilicity (logP) of Free Base 3-(Dimethylamino)propiophenone Versus Hydrochloride Salt: Implications for Partitioning and Bioavailability

The free base form of 3-(dimethylamino)propiophenone possesses a logP of 1.58 [1], whereas its hydrochloride salt exhibits a higher logP of 2.62 [2]. This difference of approximately 1.04 logP units corresponds to a roughly 11-fold increase in octanol-water partition coefficient for the salt form compared to the free base. This contrasts with typical behavior where salt formation reduces lipophilicity; here, the hydrochloride salt paradoxically displays enhanced lipophilicity, which may influence membrane permeability and tissue distribution [1][2].

Physicochemical Lipophilicity Formulation

Melting Point and Physical Form of Free Base Versus Hydrochloride Salt: Handling and Storage Differentiation

The free base of 3-(dimethylamino)propiophenone exists as a low-melting solid or liquid at room temperature, with a melting point of 31–33 °C . In contrast, the hydrochloride salt is a stable crystalline solid with a melting point of 152–155 °C . This substantial difference in physical form dictates distinct handling, storage, and formulation requirements. The free base may require refrigerated storage and specialized handling to prevent melting during transport, whereas the hydrochloride salt can be stored at ambient temperature and weighed with greater ease .

Physical Properties Formulation Handling

Substrate Specificity in Biocatalytic Reduction: Enantioselectivity of 3-(Dimethylamino)propiophenone Versus Thienyl Analog

In the enantioselective reduction of β-amino ketones using an engineered carbonyl reductase (SSCR), the substrate 3-(dimethylamino)-1-phenylpropan-1-one (1a) was reduced to (S)-γ-amino alcohol with 28% ee by the M242F/Q245T mutant. In contrast, the thienyl analog 3-(dimethylamino)-1-(2-thienyl)-propan-1-one (1b) exhibited different enantioselectivity profiles with the same enzyme mutants. Mutant L174Y catalyzed the reduction of 1a to the (R)-alcohol with 88% ee, while the same mutant reduced 1b to the (R)-alcohol with 95% ee [1]. This demonstrates that subtle changes in the aryl ring (phenyl vs. thienyl) significantly modulate enzyme-substrate recognition and stereochemical outcome, even with the identical dimethylaminopropanone backbone [1].

Biocatalysis Enantioselectivity Chiral Synthesis

3-(Dimethylamino)propiophenone (CAS 3506-36-3) Evidence-Backed Research & Industrial Applications


Synthetic Intermediate for Antidepressant γ-Amino Alcohols via Biocatalytic or Chemical Reduction

3-(Dimethylamino)propiophenone serves as the key prochiral ketone precursor for the synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol, a vital intermediate in the production of certain antidepressant pharmaceuticals [1]. As demonstrated in Section 3, its specific phenyl substituent dictates a unique enantioselectivity profile with engineered carbonyl reductases, enabling access to either (R)- or (S)-γ-amino alcohols with high enantiomeric excess (up to 88% ee) depending on the enzyme mutant employed [1]. This application is directly supported by the evidence of substrate-dependent stereochemical outcomes [1].

Antimicrobial Lead Optimization Scaffold in Mono-Mannich Base Series

For medicinal chemistry programs targeting Gram-positive bacterial infections, the 1-aryl-3-dimethylamino-1-propanone scaffold (the core of 3-(dimethylamino)propiophenone) has been validated as a superior antimicrobial pharmacophore relative to bis-Mannich base derivatives . As quantified in Section 3, compounds within this mono-Mannich base series (e.g., Ia and If) exhibited antibacterial activity equal to or surpassing the clinical reference streptomycin . This provides a strong, evidence-based rationale for selecting the 3-(dimethylamino)propiophenone core as a starting point for further structural diversification and optimization of novel antimicrobial agents .

Reagent for the Synthesis of Trypanocidal 4-Azapaullone Inhibitors

3-(Dimethylamino)propiophenone hydrochloride is an established reagent in the synthesis of 9- and 11-substituted 4-azapaullones, a class of compounds being developed as selective inhibitors of African trypanosomiasis (sleeping sickness) [2]. While no direct comparative bioactivity data for the target compound itself is provided in Section 3, its established and reproducible utility in constructing these bioactive heterocycles supports its procurement for medicinal chemistry efforts targeting neglected tropical diseases. Researchers should prioritize the hydrochloride salt form due to its favorable solid-state properties (mp 152-155 °C) for accurate weighing and long-term stability .

Physicochemical Research on Cationic Amphiphilic Drug (CAD) Derivatives

Given the specific logP and pKa values of 3-(dimethylamino)propiophenone (logP 1.58 for free base; pKa ~8.59), this compound and its derivatives are relevant to research on cationic amphiphilic drugs (CADs) and their modulation of lysosomal enzymes such as acid sphingomyelinase (ASM) . The evidence from Section 3 showing the significant logP difference between free base and salt forms (ΔlogP = +1.04) is directly applicable to studies investigating how minor chemical modifications to CADs impact their lysosomotropic properties and potential to induce phospholipidosis . The compound's distinct lipophilicity profile makes it a valuable tool for tuning the physicochemical properties of CAD libraries .

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